Gadofosveset -

Gadofosveset

Catalog Number: EVT-1538993
CAS Number:
Molecular Formula: C33H40GdN3Na3O15P
Molecular Weight: 975.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gadofosveset Trisodium is the trisodium salt form of gadofosveset, an injectable, intravascular, amphiphilic gadolinium-based contrast agent (GBCA) used with magnetic resonance angiography (MRA) imaging. Gadofosveset is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative with a diphenylcyclohexylphosphate group. Upon injection, gadofosveset binds reversibly to endogenous serum albumin which increases its intravascular retention time compared to non-protein binding contrast agents. The serum albumin binding also increases T1-relaxivity of gadofosveset. This produces an increase in signal intensity of blood, thereby enhancing the visualization of blood vessels upon MRA and may aid in the diagnosis of certain blood vessels and heart disorders.
Synthesis Analysis

The synthesis of gadofosveset trisodium involves several key steps. Initially, a precursor compound undergoes a series of reactions including esterification and amination to introduce the necessary functional groups. The final product is obtained through purification processes such as chromatography to ensure the removal of impurities and by-products. Notably, the synthesis can be optimized by adjusting reaction conditions such as pH and temperature to maximize yield and purity .

Technical Details

  • Starting Materials: The synthesis typically starts with a gadolinium salt and various organic reagents.
  • Purification: Techniques like high-performance liquid chromatography (HPLC) are employed to isolate the pure gadofosveset trisodium from the reaction mixture.
  • Characterization: The final product is characterized using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and composition .
Molecular Structure Analysis

Gadofosveset trisodium has a complex molecular structure that includes a gadolinium ion coordinated with multiple functional groups designed for solubility and binding properties. Its molecular formula is represented as C20H30N3O9PGd3Na\text{C}_{20}\text{H}_{30}\text{N}_{3}\text{O}_{9}\text{P}\text{Gd}\cdot 3\text{Na}, indicating the presence of sodium ions that balance the charge of the gadolinium complex.

Structure Data

  • Molecular Weight: Approximately 500 g/mol.
  • Chemical Structure: The structural formula features a central gadolinium ion surrounded by phosphonate groups and hydrocarbon chains that facilitate its solubility in aqueous environments .
Chemical Reactions Analysis

Gadofosveset engages in several chemical interactions that are critical for its function as a contrast agent. The most significant reaction involves its reversible binding to serum albumin, which alters its relaxivity properties.

Reactions

  • Binding Reaction: Gadofosveset binds to albumin through hydrophobic interactions and electrostatic forces. This binding is reversible, allowing for excretion via renal pathways after imaging.
  • Relaxation Mechanism: The presence of bound gadofosveset increases T1 relaxivity, enhancing MRI signal intensity compared to unbound forms .
Mechanism of Action

The mechanism of action of gadofosveset involves its distribution within the vascular system and interaction with magnetic resonance imaging parameters. Upon administration, gadofosveset remains predominantly in the blood pool due to its binding affinity for serum albumin.

Process

  1. Administration: Gadofosveset is injected intravenously.
  2. Binding: It binds reversibly to serum albumin, which increases its effective concentration in the bloodstream.
  3. Imaging: During MRI scans, the bound gadofosveset produces enhanced signals due to increased T1 relaxation times, allowing for better visualization of vascular structures .
Physical and Chemical Properties Analysis

Gadofosveset exhibits several physical and chemical properties that are essential for its application as a contrast agent.

Physical Properties

  • Appearance: Typically presented as a clear, colorless solution.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Gadofosveset is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Relaxivity: Its relaxivity values vary depending on whether it is bound or free; bound gadofosveset shows significantly higher relaxivity compared to unbound forms .
Applications

Gadofosveset is primarily utilized in medical imaging, specifically in MRI procedures. Its ability to provide high-contrast images makes it invaluable for assessing cardiovascular conditions, evaluating myocardial perfusion, and visualizing vascular abnormalities.

Scientific Uses

  • Cardiac Imaging: Used for quantifying myocardial blood volume and assessing cardiac function.
  • Vascular Imaging: Enhances visualization of blood vessels during diagnostic imaging procedures.
  • Research Applications: Investigated for potential use in studying various physiological processes related to blood flow and tissue perfusion .
Introduction to Gadofosveset: Background and Clinical Development

Historical Context of Gadolinium-Based Contrast Agents (GBCAs) in Medical Imaging

The development of gadolinium-based contrast agents revolutionized diagnostic imaging by enabling unprecedented soft tissue differentiation in magnetic resonance imaging (MRI). Gadopentetate dimeglumine (Magnevist®), introduced in 1988, marked the first clinically approved GBCA, functioning as an extracellular fluid agent that rapidly diffused into interstitial spaces after intravenous administration [1]. While these early agents significantly improved lesion detection, their transient vascular presence—typically lasting only 30-90 seconds—posed substantial limitations for comprehensive vascular imaging. This pharmacokinetic profile necessitated precise bolus timing for magnetic resonance angiography (MRA) and restricted spatial resolution [5].

The pursuit of intravascular-specific agents emerged as a critical research focus in the 1990s to overcome these limitations. Scientists recognized that prolonged intravascular retention would enable high-resolution MRA without stringent timing constraints. Early investigations explored macromolecular gadolinium complexes, but these faced biocompatibility challenges and regulatory hurdles. The conceptual breakthrough arrived with protein-binding agents, leveraging endogenous albumin to prolong intravascular residence while maintaining manageable molecular size for renal clearance. This approach balanced the competing needs for vascular persistence and safety [5] [9].

Discovery and Development of Gadofosveset as an Intravascular Agent

Gadofosveset trisodium (originally designated MS-325) emerged from systematic structure-activity research targeting reversible albumin binding. Its molecular architecture incorporates a gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) core modified with a diphenylcyclohexyl phosphate moiety, creating a high-affinity albumin-binding site while maintaining thermodynamic stability [9]. This design yielded two revolutionary pharmacological properties:

  • Reversible Albumin Binding: Approximately 80-90% of circulating gadofosveset binds human serum albumin, dramatically slowing extravasation and renal clearance. The binding equilibrium creates a circulating reservoir that sustains plasma concentrations [5] [9].
  • Enhanced Relaxivity: Albumin binding reduces molecular tumbling rates, increasing proton relaxation efficiency. At 1.5T, bound gadofosveset demonstrates relaxivity values of 19-28 L/(mmol·s)—a 5-7 fold increase over conventional GBCAs like gadopentetate dimeglumine (Table 1) [5].

Table 1: Relaxivity Comparison of Gadofosveset vs. Conventional Extracellular Agent

Field StrengthGadopentetate Dimeglumine (Gd-DTPA)Gadofosveset TrisodiumRelative Increase
0.47T3.8 L/(mmol·s)28-47 L/(mmol·s)8-12x
1.5T4.1 L/(mmol·s)19-28 L/(mmol·s)5-7x
3.0T3.7 L/(mmol·s)10-19 L/(mmol·s)3-5x

Source: Adapted from Rohrer et al. in [5]

The clinical development program progressed through rigorous phases:

  • Phase I trials established pharmacokinetics, confirming an 18.5-hour plasma half-life and predominantly renal elimination (83.5% urinary excretion within 14 days) [9].
  • Phase II dose-finding studies (n≈300 patients) identified 0.03 mmol/kg as optimal for vascular enhancement-to-noise balance [5].
  • Phase III multicenter trials (n=672 patients) validated diagnostic performance in aortoiliac, renal, and pedal arterial territories using a standardized methodology: three independent blinded readers interpreted time-of-flight (TOF) MRA, gadofosveset-enhanced MRA, and X-ray angiography (reference standard). Results demonstrated significant reduction in non-diagnostic segments (2.3% vs. 16% for TOF-MRA) and superior agreement with X-ray angiography [5].

The extended intravascular phase enabled unique "first-pass" and "steady-state" imaging windows. The high relaxivity during first-pass permitted high-resolution dynamic angiography, while the equilibrium phase (T1 ~130 ms at 3-5 minutes post-injection) facilitated comprehensive vascular mapping for up to 60 minutes [5].

Regulatory Approvals and Global Adoption Patterns

Gadofosveset's regulatory journey reflects evolving perspectives on intravascular agents:

  • European Medicines Agency (EMA): Granted first approval in 2004 (brand name Vasovist®), positioning Europe as the initial adoption region [3].
  • U.S. Food and Drug Administration (FDA): Approved in December 2008 (brand name Vasovist®, later changed to Ablavar®) specifically for aortoiliac occlusive disease (AIOD) evaluation—the first blood-pool agent for MRA in the U.S. market [6] [7].
  • Global Expansion: Subsequent approvals were secured in Canada, Australia, Switzerland, Turkey, and 27 EU member states, establishing broad international acceptance [7].

Regulatory classifications evolved significantly over time:

  • Initial EMA categorization (2007) placed gadofosveset in the "medium risk" group for nephrogenic systemic fibrosis (NSF) due to its protein-binding characteristics [3].
  • The 2017 EMA review reclassified it among agents facing market suspension due to gadolinium retention concerns, though intra-articular applications retained conditional approval [3] [8].

Commercialization pathways shifted substantially:

  • Bayer Schering Pharma: Initial global commercialization outside North America [7].
  • EPIX Pharmaceuticals: Held U.S. rights following FDA approval [6].
  • Lantheus Medical Imaging: Acquired U.S., Canadian, and Australian rights in April 2009, rebranding it as Ablavar® [7].

Table 2: Regulatory Milestones for Gadofosveset Trisodium

YearRegulatory EventRegion/AgencyCommercialization Impact
2004Initial marketing approvalEuropean Union (EMA)Launched as Vasovist® by Bayer Schering
2008FDA approval (NDA 021711)United StatesMarketed by EPIX Pharmaceuticals
2009Transfer of U.S./Canada/Australia rightsNorth America/AustraliaLantheus Medical Imaging rebrands as Ablavar®
2010EMA classifies as "medium risk" for NSFEuropean UnionRequired warnings for renal impairment
2017Market suspension (excluding intra-articular)European UnionWithdrawal from EU markets

Despite promising technical advantages, gadofosveset faced adoption barriers including competition from time-resolved MRA techniques, cost considerations, and later, emerging concerns about gadolinium retention. By 2016, Lantheus discontinued Ablavar® in the U.S., reflecting complex market dynamics [7] [9]. Nevertheless, gadofosveset established the conceptual and clinical foundation for intravascular imaging, proving that protein-binding strategies could achieve practical blood-pool enhancement—a legacy influencing subsequent contrast agent design.

Properties

Product Name

Gadofosveset

IUPAC Name

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate

Molecular Formula

C33H40GdN3Na3O15P

Molecular Weight

975.9 g/mol

InChI

InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1

InChI Key

PIZALBORPSCYJU-QSQMUHTISA-H

SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Synonyms

gadofosveset
gadofosveset trisodium
MS 325
MS-325
Vasovist

Canonical SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Isomeric SMILES

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.